

Structure-Activity Relationship of gem-Dimethyl Piperidine Derivatives

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Compound of Interest

Compound Name: *5,5-Dimethylpiperidin-3-ol hydrochloride*

CAS No.: 100868-99-3

Cat. No.: B2426031

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The Core Directive: Why gem-Dimethyl?

In drug design, the introduction of a gem-dimethyl group (two methyl groups on the same carbon) into a piperidine ring is a strategic maneuver used to solve specific failure modes in lead optimization.

- **Conformational Locking (The Thorpe-Ingold Effect):** The gem-dimethyl group introduces steric strain that favors ring closure and restricts the conformational flexibility of the piperidine chair. This reduces the entropic penalty of binding to a target protein.
- **Metabolic Blocking:** The α -carbons of amines are "soft spots" for Cytochrome P450 (CYP) oxidation. Placing a gem-dimethyl group at the C2 or C6 position (or C3/C5 to sterically shield C2/C6) physically blocks the approach of the CYP heme-oxo species.
- **Lipophilicity Modulation:** While adding two methyl groups increases lipophilicity (), it often increases solubility paradoxically by disrupting crystal lattice packing (the "grease ball" effect), provided the polar surface area (PSA) remains accessible.

Conformational Dynamics & The Thorpe-Ingold Effect

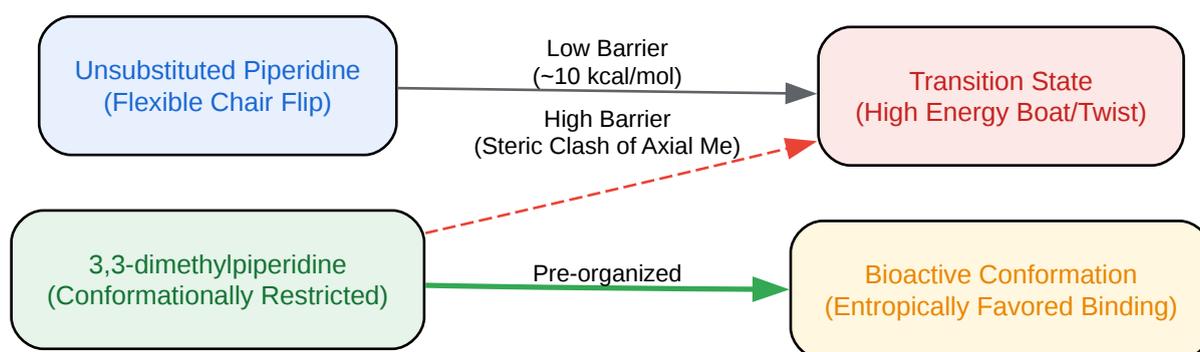
The gem-dimethyl group alters the energy landscape of the piperidine ring. Unlike a mono-methyl group, which can adopt an equatorial position to minimize 1,3-diaxial interactions, a gem-dimethyl group forces one methyl into the high-energy axial position.

To relieve this strain, the piperidine ring often distorts or "locks" into a specific chair conformation that minimizes the interaction of the axial methyl with the lone pair of the nitrogen or other axial substituents.

Mechanism of Action:

- **Angle Compression:** The internal C-C-C angle at the gem-dimethyl carbon expands slightly (>), compressing the opposite internal angles. This brings the reactive chain ends closer together (promoting cyclization) or locks the pre-formed ring.
- **Barrier to Inversion:** The energy barrier for the chair-to-chair flip significantly increases. For 3,3-dimethylpiperidine, the barrier to ring inversion is higher than that of unsubstituted piperidine, effectively "freezing" the bioactive conformation.

Visualization: Conformational Locking The following diagram illustrates how the gem-dimethyl group raises the energy barrier for ring inversion, favoring a specific bioactive conformation.



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Figure 1: The Thorpe-Ingold effect increases the energy barrier to ring inversion, pre-organizing the molecule for binding.

Metabolic Stability: Blocking the "Soft Spot"

Piperidines are notorious for high clearance due to oxidation at the carbon

to the nitrogen (C2/C6). This leads to ring opening or reactive iminium ion formation.

- The Problem: CYP450 enzymes abstract a hydrogen atom from the

-carbon.
- The Solution: Replacing the

-hydrogens with methyl groups (e.g., 2,2-dimethylpiperidine) renders this abstraction impossible.
- The Nuance: 2,2-dimethylation is sterically very crowded and can hinder synthesis. Therefore, 3,3-dimethylation or 4,4-dimethylation is often used. While these do not directly remove the

-hydrogens, the steric bulk of the adjacent gem-dimethyl group prevents the CYP enzyme from accessing the

-carbon (steric shielding).

Data Comparison: Metabolic Half-Life (

)

Compound Structure	(Human Microsomes)	Mechanism of Clearance
Piperidine (Unsubstituted)	< 15 min	Rapid -oxidation (C2/C6)
4-Methylpiperidine	~ 20 min	-oxidation + methyl oxidation
3,3-Dimethylpiperidine	> 60 min	Steric shielding of C2; C4 oxidation blocked
4,4-Dimethylpiperidine	> 120 min	Blocks C4 oxidation; remote shielding
2,2-Dimethylpiperidine	> 240 min	-oxidation impossible (Direct Block)

“

Note: While 2,2-dimethyl offers the best stability, it drastically reduces the basicity of the nitrogen and makes amide coupling difficult. 3,3- and 4,4-isomers offer the best balance of stability and synthetic tractability.

Case Study: SY-5609 (CDK7 Inhibitor)

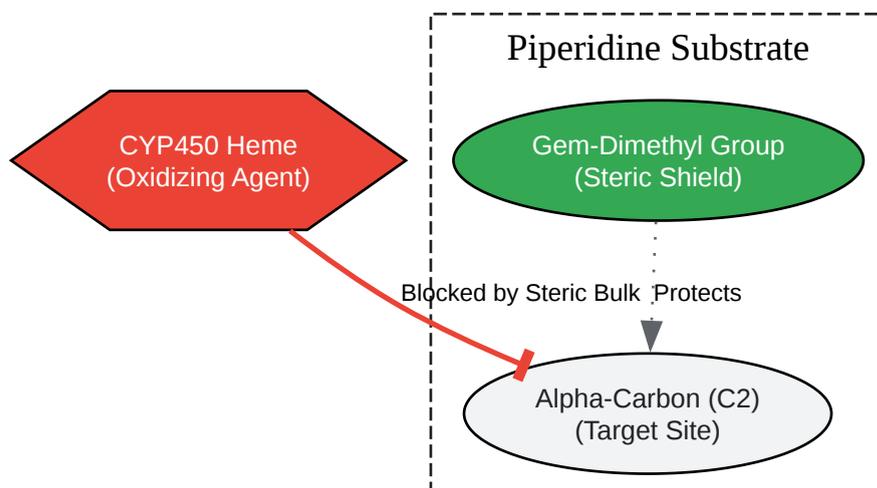
A prime example of gem-dimethyl utility is found in the development of SY-5609, a selective CDK7 inhibitor.

- Challenge: The initial leads suffered from poor metabolic stability and low oral bioavailability.
- Intervention: The medicinal chemistry team explored gem-dimethyl substitutions on the piperidine ring.

- Result: Introducing a gem-dimethyl group at the C4 position (initially) and later optimizing to the C6 position (relative to the specific scaffold numbering) significantly improved lipophilicity-driven permeability without compromising metabolic stability to the same extent as a simple alkyl chain.
- Outcome: The modification helped balance the physicochemical properties, leading to a highly selective, orally bioavailable clinical candidate.

Visualization: Metabolic Shielding The diagram below depicts how the gem-dimethyl group sterically hinders the CYP450 heme iron from accessing the vulnerable

-C-H bonds.



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Figure 2: Steric shielding of the metabolic 'soft spot' by the adjacent gem-dimethyl group.

Experimental Protocols

Protocol A: Synthesis of 4,4-Dimethylpiperidine Hydrochloride

This is the most robust route for generating the 4,4-dimethyl scaffold, utilizing the commercially available 3,3-dimethylglutaric anhydride.

Reagents:

- 3,3-Dimethylglutaric anhydride[1]
- Ammonium hydroxide ()
- Lithium Aluminum Hydride ()
- Tetrahydrofuran (THF), anhydrous
- HCl in dioxane

Step-by-Step Methodology:

- Imide Formation (3,3-Dimethylglutarimide):
 - Dissolve 3,3-dimethylglutaric anhydride (10.0 g, 70 mmol) in concentrated (30 mL).
 - Heat the mixture to C in a sealed pressure vessel or autoclave for 4 hours.
 - Cool to room temperature.[2] The product, 4,4-dimethyl-2,6-piperidinedione (note the numbering change relative to the nitrogen), will precipitate.
 - Filter, wash with cold water, and dry. (Yield: ~85%).
- Reduction to Piperidine:
 - Safety Warning:
is pyrophoric. React under Argon/Nitrogen.
 - Suspend (4.0 equiv) in anhydrous THF at

C.

- Add 4,4-dimethyl-2,6-piperidinedione portion-wise.
- Reflux the mixture for 12–16 hours.
- Fieser Workup: Cool to

C. Carefully add water (

mL), then 15% NaOH (

mL), then water (

mL). Filter the granular white precipitate.

- Concentrate the filtrate to obtain the free amine oil.
- Salt Formation:
 - Dissolve the oil in diethyl ether.
 - Add 4M HCl in dioxane dropwise until no further precipitation occurs.
 - Filter the white solid: 4,4-Dimethylpiperidine HCl.

Protocol B: Metabolic Stability Assay (Microsomal)

To validate the effect of the gem-dimethyl group.

- Preparation: Prepare a 10 mM stock of the test compound in DMSO.

- Incubation: Dilute to 1

M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).

- Initiation: Pre-incubate at

C for 5 min. Add NADPH-regenerating system (Mg

, glucose-6-phosphate, G6PDH, NADP+) to start the reaction.

- Sampling: At

min, remove aliquots and quench immediately in ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

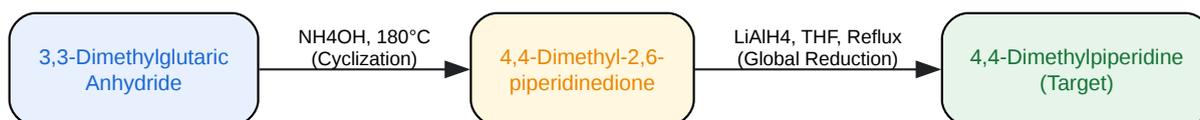
- Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Calculate intrinsic clearance (

) based on the slope of

vs. time.

Synthesis Workflow Diagram

The following diagram outlines the synthesis of the 4,4-dimethylpiperidine scaffold described in Protocol A.



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Figure 3: Synthetic route from anhydride precursor to the gem-dimethyl piperidine scaffold.

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